An In-Depth Technical Guide to Rimiterol-d4 (hydrobromide): Structure, Properties, and Analytical Applications
An In-Depth Technical Guide to Rimiterol-d4 (hydrobromide): Structure, Properties, and Analytical Applications
This guide provides a comprehensive technical overview of Rimiterol-d4 (hydrobromide), a deuterated analog of the selective β2-adrenergic agonist, Rimiterol. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, mechanism of action, and, most critically, its pivotal applications in modern analytical science.
Core Chemical Identity and Structure
Rimiterol is a short-acting sympathomimetic amine recognized for its bronchodilator properties, belonging to the catechol and piperidine classes of organic compounds.[1][2][3] Rimiterol-d4 (hydrobromide) is its isotopically labeled counterpart, where four hydrogen atoms have been replaced by deuterium. This substitution is fundamental to its utility in research, creating a molecule that is chemically and biologically analogous to the parent drug but physically distinguishable by mass.
The core structure features a catechol (1,2-dihydroxybenzene) ring linked to a piperidine moiety through a chiral secondary alcohol.[1] The systematic IUPAC name for the parent compound is 4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol;hydrobromide.[1][4]
Caption: Fig 1. High-level structural representation of Rimiterol and its deuterated analog.
Comparative Physicochemical Properties
The introduction of deuterium atoms results in a predictable increase in molecular weight, a property that is central to its analytical applications, while minimally affecting other chemical characteristics.
| Property | Rimiterol (hydrobromide) | Rimiterol-d4 (hydrobromide) | Rationale for Difference |
| Molecular Formula | C₁₂H₁₈BrNO₃[1][4] | C₁₂H₁₄D₄BrNO₃[1][4] | Substitution of 4 H atoms with 4 D atoms. |
| Molecular Weight | ~304.18 g/mol [1][4][5] | ~308.2 g/mol [1][4] | Higher mass of deuterium (~2.014 u) vs. protium (~1.008 u). |
| IUPAC Name | 4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol;hydrobromide[1][4] | (Deuterated analog of the parent compound) | Nomenclature reflects the core structure. |
| CAS Number | 31842-61-2[1][5] | Not consistently available | Labeled compounds often do not have unique CAS numbers. |
Pharmacological Profile and Mechanism of Action
As a selective beta-2 adrenergic receptor agonist, Rimiterol's mechanism of action is analogous to other sympathomimetic bronchodilators like Salbutamol and Terbutaline.[1][2][4] The primary therapeutic effect is achieved through the relaxation of smooth muscle cells in the airways.[4]
The binding of Rimiterol to β2-adrenergic receptors on airway smooth muscle cells initiates a G-protein-coupled signaling cascade. This process activates the enzyme adenylate cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in smooth muscle relaxation and bronchodilation.[4]
Caption: Fig 2. β2-adrenergic signaling pathway initiated by Rimiterol.
Core Applications in Drug Development and Research
The primary value of Rimiterol-d4 (hydrobromide) lies not in its therapeutic potential, but in its application as a critical tool in analytical chemistry and metabolic studies.
Gold Standard for Quantitative Bioanalysis
In pharmacokinetic and toxicokinetic studies, accurate quantification of a drug in complex biological matrices (e.g., plasma, urine) is essential. Rimiterol-d4 serves as an ideal internal standard (IS) for methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Causality Behind its Use as an Internal Standard:
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Co-elution: Being structurally identical to the analyte (Rimiterol), it exhibits virtually the same chromatographic behavior, ensuring it elutes at the same retention time. This co-elution is critical for correcting for variability in sample preparation and instrument response.
-
Mass Differentiation: The mass difference of +4 Da allows a mass spectrometer to distinguish between the analyte and the internal standard with perfect clarity.[1][4]
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Correction for Matrix Effects: It experiences the same ion suppression or enhancement effects as the analyte during ionization in the mass spectrometer, allowing for accurate ratio-based quantification.
This protocol is a representative workflow demonstrating the use of Rimiterol-d4 as an internal standard.
1. Preparation of Standards and Reagents:
- Prepare a primary stock solution of Rimiterol and Rimiterol-d4 (IS) in methanol (e.g., 1 mg/mL).
- Create a series of calibration standards by spiking blank human plasma with Rimiterol stock solution to achieve a concentration range (e.g., 0.1 to 100 ng/mL).
- Prepare a working IS solution of Rimiterol-d4 in methanol (e.g., 50 ng/mL).
2. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of each calibration standard, quality control sample, or unknown plasma sample into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the Rimiterol-d4 working IS solution to each tube (except for blank matrix samples) and vortex briefly. This step is crucial as the IS must be added before any extraction to account for sample loss.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
- LC System: Agilent 1290 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: Sciex 6500+ QTRAP or equivalent.
- Ionization: Electrospray Ionization (ESI), Positive Mode.
- MRM Transitions (Hypothetical):
- Rimiterol: Q1: 224.1 -> Q3: 135.1
- Rimiterol-d4 (IS): Q1: 228.1 -> Q3: 139.1
4. Data Analysis:
Integrate the peak areas for both the Rimiterol and Rimiterol-d4 MRM transitions.
Calculate the Peak Area Ratio (Analyte Area / IS Area).
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
Determine the concentration of Rimiterol in unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Sources
- 1. evitachem.com [evitachem.com]
- 2. A brief review of sympathomimetic bronchodilators and a description of a new selective agent, rimiterol hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rimiterol: a review of its pharmacological properties and therapeutic efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rimiterol-d4 (hydrobromide) () for sale [vulcanchem.com]
- 5. cymitquimica.com [cymitquimica.com]
